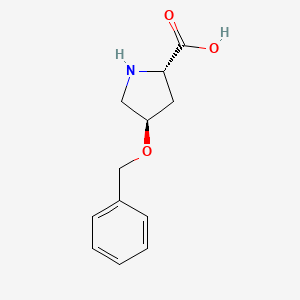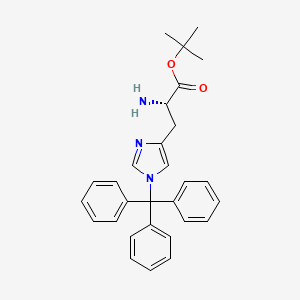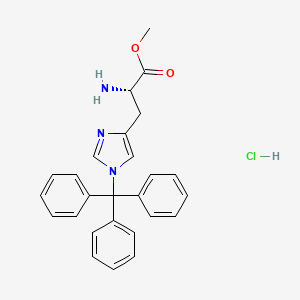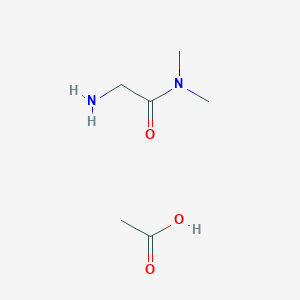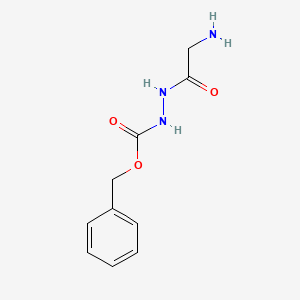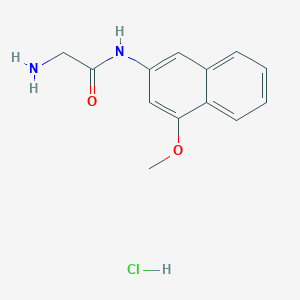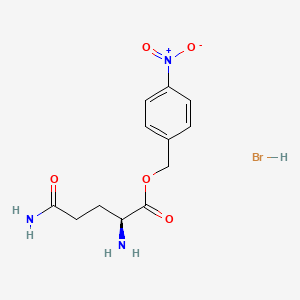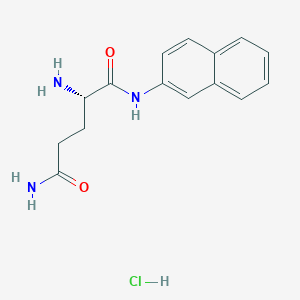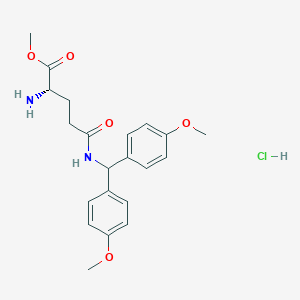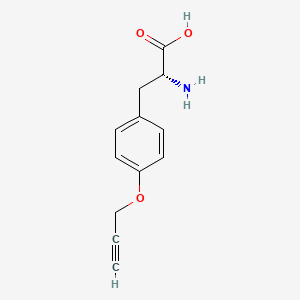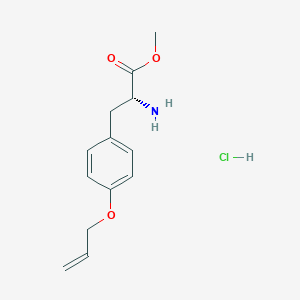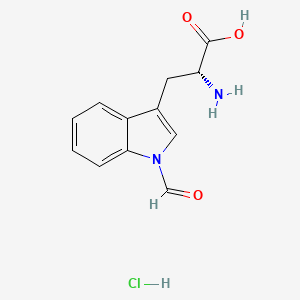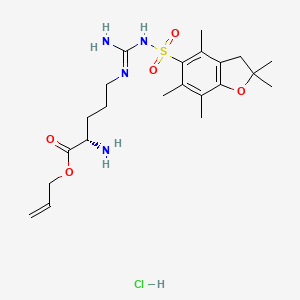
H-Arg(pbf)-oall hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-Arg(pbf)-oall hcl” is a chemical compound with the molecular formula C23H39ClN4O5S . It is also known as tert-butyl 2-amino-5-[N’-(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-ylsulfonyl)carbamimidamido]pentanoate hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been discussed in several papers. For instance, a paper discusses the application of Fmoc-Arg/His/Tyr-OH couplings in solid-phase peptide synthesis through a minimal-protection/green chemistry strategy . Another paper discusses the Nα-methylation of arginine and its implications for cell-penetrating peptides .
Chemical Reactions Analysis
The chemical reactions involving “H-Arg(pbf)-oall hcl” can be complex and depend on the specific conditions and reagents used. A paper discusses replacing DMF in solid-phase peptide synthesis and how the composition of green binary solvent mixtures influences Fmoc-removal, peptide coupling, and common side-reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Arg(pbf)-oall hcl” can be inferred from its molecular formula C23H39ClN4O5S . Its molecular weight is 477.02 g/mol . More specific properties like melting point, boiling point, solubility, etc., would require experimental determination.
Applications De Recherche Scientifique
Peptide Synthesis
“H-Arg(pbf)-oall hcl” is commonly used in the field of peptide synthesis . It’s a type of protected amino acid, which means it’s used in the production of peptides, small proteins that have a wide range of functions in the body. The “pbf” part of the name refers to a protective group that’s added to the molecule during synthesis to prevent unwanted reactions. Once the peptide chain is assembled, the protective group is removed .
Bioengineering
In bioengineering, “H-Arg(pbf)-oall hcl” is used in the synthesis of highly hydrophobic peptides . These peptides, which have a high number of amino acids with hydrophobic side chains, are challenging to synthesize due to their tendency to form insoluble aggregates. The use of “H-Arg(pbf)-oall hcl” helps to overcome these challenges and enables the production of these important peptides .
Chemical Synthesis
“H-Arg(pbf)-oall hcl” is also used in chemical synthesis . For example, it’s used in the production of Fmoc-Arg(Pbf)-OH, a compound used in solid-phase peptide synthesis . The method involves several key steps, including the introduction of the protected amino acids, the activation of the compound in situ, and the maintenance of a specific temperature to facilitate the reaction .
Safety And Hazards
Propriétés
IUPAC Name |
prop-2-enyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O5S.ClH/c1-7-11-30-20(27)17(23)9-8-10-25-21(24)26-32(28,29)19-14(3)13(2)18-16(15(19)4)12-22(5,6)31-18;/h7,17H,1,8-12,23H2,2-6H3,(H3,24,25,26);1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGBWYKSQZNCFT-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OCC=C)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC=C)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35ClN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg(pbf)-oall hcl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

